molecular formula C13H18N2O2 B3357070 1-(1,4-Benzodioxan-2-ylmethyl)piperazine CAS No. 7031-63-2

1-(1,4-Benzodioxan-2-ylmethyl)piperazine

Cat. No.: B3357070
CAS No.: 7031-63-2
M. Wt: 234.29 g/mol
InChI Key: SBJSQEJGEUKPSG-UHFFFAOYSA-N
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Description

“1-(1,4-Benzodioxan-2-ylmethyl)piperazine” is a compound with the molecular formula C13H16N2O3 . It is also known as “1-(1,4-Benzodioxane-2-carbonyl)piperazine” and has a molecular weight of 248.28 . It is used in organic synthesis and is a piperazine derivative that inhibits human acetylcholinesterase .


Synthesis Analysis

A modular synthetic approach is described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds . This approach allows for variation in the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzodioxan group and a piperazine group . The benzodioxan group is a type of heterocyclic compound with a two oxygen atom bridge between two carbon atoms in a six-membered aromatic ring .


Chemical Reactions Analysis

Piperazines, including “this compound”, can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 103.0 to 107.0 °C, a boiling point of 437.2±45.0 °C (Predicted), and a density of 1.246±0.06 g/cm3 (Predicted) . It is soluble in methanol .

Mechanism of Action

While the specific mechanism of action for “1-(1,4-Benzodioxan-2-ylmethyl)piperazine” is not mentioned in the search results, it is known that piperazine derivatives can have a wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antipsychiatry effects .

Safety and Hazards

The safety information for “1-(1,4-Benzodioxan-2-ylmethyl)piperazine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSQEJGEUKPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328476
Record name 1-(1,4-benzodioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-63-2
Record name 1-(1,4-benzodioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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